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Compound of Interest

Compound Name: 8-Bromo-2-methylquinoline

Cat. No.: B152758

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 8-bromo-2-
methylquinoline, an important intermediate in the pharmaceutical industry. The document
details the crystallographic parameters, molecular geometry, and intermolecular interactions,
supported by a summary of the experimental protocols for its synthesis and single-crystal X-ray
diffraction analysis.

Crystallographic and Experimental Data

The crystal structure of 8-bromo-2-methylquinoline has been determined by single-crystal X-
ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal
data, data collection, and refinement parameters is provided in the tables below.

Crystal Data and Structure Refinement

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b152758?utm_src=pdf-interest
https://www.benchchem.com/product/b152758?utm_src=pdf-body
https://www.benchchem.com/product/b152758?utm_src=pdf-body
https://www.benchchem.com/product/b152758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value[1]
Empirical Formula C10HsBrN

Formula Weight 222.08
Temperature 291 K

Wavelength 0.71073 A (Mo Ko)
Crystal System Monoclinic

Space Group P2i/c

Unit Cell Dimensions

a 5.0440 (17) A
b 13.467 (4) A
C 13.391 (4) A
a 90°

B 97.678 (4)°
y 90°

Volume 901.4 (5) A3
Z 4

Calculated Density 1.636 Mg/m3
Absorption Coefficient 4.50 mm~1
F(000) 440

Data Collection

Diffractometer

Bruker SMART APEX CCD

Theta range for data collection

2.36 to 25.99°

Reflections collected

4668

Independent reflections

1765 [R(int) = 0.156]
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Refinement

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 1765/0/110

Goodness-of-fit on F2 1.01

Final R indices [I>2sigma(l)] R1=0.071, wR2 =0.195

R indices (all data) R1=0.125, wR2 =0.231
Largest diff. peak and hole 0.88 and -0.91 e.A-3

Molecular Geometry

The molecular structure of 8-bromo-2-methylquinoline is characterized by the quinoline ring
system, which consists of a benzene ring fused to a pyridine ring. The dihedral angle between
the two six-membered rings of the quinoline system is a mere 0.49 (16)°, indicating a nearly
planar conformation.[1][2] In the crystal packing, molecules are arranged in a face-to-face
fashion, stabilized by 1t-11 stacking interactions.[1] The centroid-centroid distance between the
benzene and pyridine rings of adjacent molecules is 3.76 A.[1][2] No classical hydrogen bonds
are observed in the crystal structure.[1][2]

Experimental Protocols

The synthesis and crystallization of 8-bromo-2-methylquinoline, followed by its structural
determination, involves a multi-step process.

Synthesis and Crystallization Workflow
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Synthesis

Start: 2-bromoaniline,
boric acid, 18% HCI

Heat to reflux

Slowly add crotonaldehyde
and 2-bromonitrobenzene

Stir at 373 K for 2.5 h

Add anhydrous ZnClz

Cool, filter, wash with 2-propanol

Dissolve in water, neutralize
with NHs-H20 to pH 8

Obtain grey solid product

Crysta&zation

Dissolve product in ethanol

)

Slow evaporation at room temperature

Obtain suitable crystals

Click to download full resolution via product page

Synthesis and Crystallization Workflow
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Synthesis of 8-Bromo-2-methylquinoline

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCI (50 ml) was heated to
reflux.[1] A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) was then
slowly added with stirring over a period of one hour. The reaction mixture was subsequently
stirred at 373 K for an additional 2.5 hours. Following this, an equimolar amount of anhydrous
ZnClz was added with vigorous stirring for 30 minutes. After the reaction was complete, the
solution was cooled in an ice bath. The resulting crude brown solid was filtered, washed with 2-
propanol, dissolved in water, and neutralized with a concentrated NHs-H20 solution to a pH of
8. After cooling, filtration, and air-drying, the final product was obtained as a grey solid with a
yield of 52.0% and a melting point of 342-343 K.[1]

Crystal Growth

Single crystals of 8-bromo-2-methylquinoline suitable for X-ray diffraction were obtained by
the slow evaporation of an ethanol solution of the synthesized compound at room temperature.

[1]

X-ray Data Collection and Structure Solution

A suitable crystal with dimensions 0.36 x 0.31 x 0.28 mm was selected for X-ray diffraction
analysis.[1] Data were collected on a Bruker SMART APEX CCD diffractometer using graphite-
monochromated Mo Ka radiation (A = 0.71073 A) at a temperature of 291 K.[1] A multi-scan
absorption correction was applied using SADABS.[1] The structure was solved by direct
methods using SHELXS97 and refined by full-matrix least-squares on F2 using SHELXL97.[1]
Hydrogen atoms were positioned geometrically and refined as riding atoms.[1]

Logical Relationship of Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
e 2. 8-Bromo-2-methyl-quinoline - PubMed [pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Crystal Structure of 8-Bromo-2-methylquinoline: A
Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152758#crystal-structure-of-8-bromo-2-
methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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